Conformational Restriction Advantage of the 5-Oxopyrrolidinyl Scaffold vs. Linear Urea Inhibitors
The 5-oxopyrrolidin-3-yl core constrains the urea group into a geometry that mimics the transition state of epoxide hydrolysis. In the patent family covering conformationally restricted urea sEH inhibitors, compounds with a pyrrolidinyl scaffold demonstrated Ki values in the low nanomolar range (Ki < 5 nM) against human sEH, while structurally similar but flexible ureas lacking the pyrrolidinone ring showed significantly reduced potency (Ki > 100 nM) [1]. This target compound inherits the same constrained core, positioning it as a potentially high-affinity sEH ligand relative to non-restricted urea analogs.
| Evidence Dimension | sEH inhibition potency (Ki) |
|---|---|
| Target Compound Data | Expected Ki < 100 nM based on pyrrolidinyl urea sEH pharmacophore model (no direct measurement available) |
| Comparator Or Baseline | Flexible urea analog (e.g., 1,3-diphenylurea): reported Ki > 1 µM for human sEH |
| Quantified Difference | Projected >10-fold improvement in affinity for the target compound relative to non-restricted analogs |
| Conditions | Recombinant human sEH fluorescence-based activity assay (inferred from patent class SAR) |
Why This Matters
Selecting a conformationally locked urea scaffold is critical for researchers aiming to achieve high target occupancy in cellular sEH inhibition assays, as flexible analogs suffer from entropic penalties upon binding.
- [1] Hammock, B. D., Jones, P. D., Morisseau, C., Huang, H., Tsai, H., & Gless, R. (2013). U.S. Patent No. 8,501,783. Washington, DC: U.S. Patent and Trademark Office. View Source
